molecular formula C8H8N4S2 B5841733 1-(2-methylsulfanylphenyl)-2H-tetrazole-5-thione

1-(2-methylsulfanylphenyl)-2H-tetrazole-5-thione

Cat. No.: B5841733
M. Wt: 224.3 g/mol
InChI Key: XGZBBXLSTOAMTO-UHFFFAOYSA-N
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Description

1-(2-Methylsulfanylphenyl)-2H-tetrazole-5-thione is a heterocyclic compound featuring a tetrazole ring substituted with a 2-methylsulfanylphenyl group

Properties

IUPAC Name

1-(2-methylsulfanylphenyl)-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S2/c1-14-7-5-3-2-4-6(7)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZBBXLSTOAMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1N2C(=S)N=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylsulfanylphenyl)-2H-tetrazole-5-thione typically involves the reaction of 2-methylsulfanylphenylhydrazine with carbon disulfide and sodium azide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylsulfanylphenyl)-2H-tetrazole-5-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methylsulfanylphenyl)-2H-tetrazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methylsulfanylphenyl)-2H-tetrazole-5-thione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrazole ring and methylsulfanyl group. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylsulfanylphenyl)-2H-tetrazole-5-thione is unique due to its combination of a tetrazole ring and a methylsulfanylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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